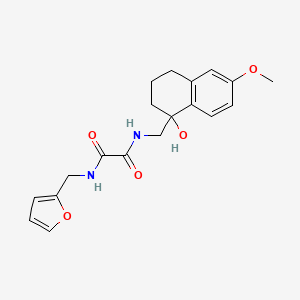

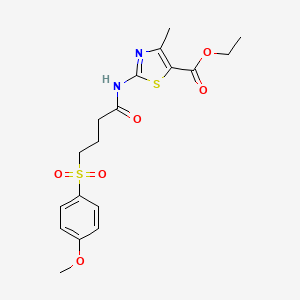

![molecular formula C5H18Cl3N3O B2822084 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- CAS No. 178761-54-1](/img/structure/B2822084.png)

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C5H15N3O . It has an average mass of 133.192 Da and a monoisotopic mass of 133.121506 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 293.2±30.0 °C at 760 mmHg, and a flash point of 131.1±24.6 °C . It has 4 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and it has a molar volume of 125.1±3.0 cm3 .Applications De Recherche Scientifique

Protection Strategies for Amino Alcohols

Ramesh et al. (2005) explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate. This study offers a new protecting strategy where an amine and an alcohol group can be protected simultaneously in one pot. Later, if the alcohol group needs to be deprotected selectively, it can be achieved with precision, highlighting a methodological advancement in the synthesis of complex organic molecules, including amino alcohols like 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]- (R. Ramesh, Ramakrishna G. Bhat, & S. Chandrasekaran, 2005).

Enzymatic Synthesis for Chiral Intermediates

Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process is crucial for creating chiral intermediates for antidepressant drugs, showcasing the role of biocatalysis in synthesizing complex organic compounds with specific optical activities (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, & Hyung-Kwoun Kim, 2010).

Isotope Labeling Techniques

Iida et al. (2008) focused on the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride, completing synthetic methods for all of its 13C- and 15N-Isotopomers. This research is vital for tracer studies in biochemistry and pharmacology, providing tools for tracking the metabolic pathways and distribution of amino alcohols in biological systems (K. Iida, Y. Nakajima, & M. Kajiwara, 2008).

Advanced Synthesis Techniques

SuamiTetsuo et al. (1956) reported on the synthetic studies on oxirane compounds, specifically the ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol. This research contributes to the development of methodologies for synthesizing compounds with complex structures, including those related to 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, illustrating the continuous evolution of synthetic organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Metabolic Engineering for Biofuel Production

Shen and Liao (2008) conducted metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways. This work highlights the potential of microbial systems to produce biofuels and other valuable chemicals through the manipulation of metabolic pathways, demonstrating the interdisciplinary application of biotechnology and chemical engineering (C. Shen & J. Liao, 2008).

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-aminoethylamino)propan-1-ol;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3O.3ClH/c6-1-2-8-3-5(7)4-9;;;/h5,8-9H,1-4,6-7H2;3*1H/t5-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBAZXAXMFZVBQ-QVJBSGFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(CO)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CNC[C@H](CO)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

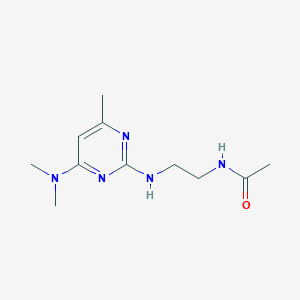

![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

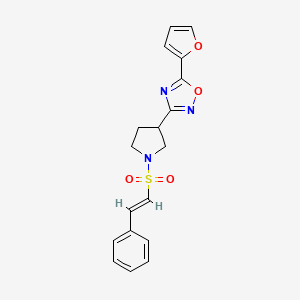

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)

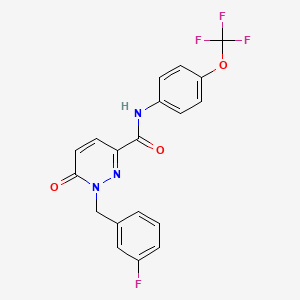

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

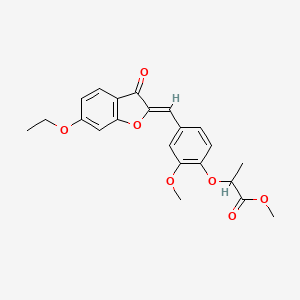

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

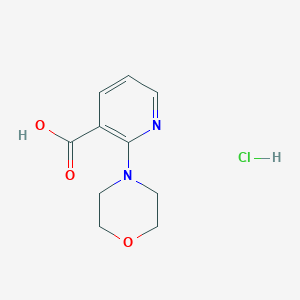

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)